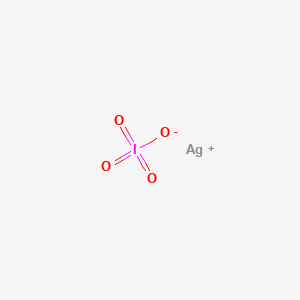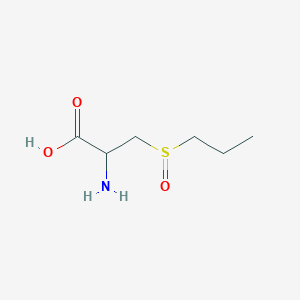
3-(Propylsulphinyl)-L-alanine
Overview
Description
3-(Propylsulphinyl)-L-alanine is an organosulfur compound that features a propylsulphinyl group attached to the amino acid L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylsulphinyl)-L-alanine typically involves the introduction of the propylsulphinyl group to L-alanine. One common method is the sulfoxidation of 3-(Propylthio)-L-alanine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(Propylsulphinyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives such as esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products:
Oxidation: 3-(Propylsulfonyl)-L-alanine.
Reduction: 3-(Propylthio)-L-alanine.
Substitution: Various esters and amides of this compound.
Scientific Research Applications
3-(Propylsulphinyl)-L-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in modulating enzyme activity and protein function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Propylsulphinyl)-L-alanine involves its interaction with biological molecules, particularly enzymes and proteins. The sulfoxide group can form reversible covalent bonds with thiol groups in proteins, potentially altering their activity and function. This interaction can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
3-(Propylthio)-L-alanine: The precursor to 3-(Propylsulphinyl)-L-alanine, differing by the oxidation state of the sulfur atom.
3-(Propylsulfonyl)-L-alanine: The fully oxidized form of this compound.
S-Methyl-L-cysteine: Another organosulfur amino acid with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to its thioether and sulfone analogs. This makes it a valuable compound for studying the effects of sulfur oxidation states in biological systems.
Properties
IUPAC Name |
(2R)-2-amino-3-propylsulfinylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-2-3-11(10)4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKMSAGUCSIIAH-ITZCMCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17795-24-3 | |
| Record name | S-Propyl-L-cysteine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17795-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Propylsulphinyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(propylsulphinyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Propylsulphinyl)-L-alanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGA6J86U26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of S-propyl-L-cysteine sulfoxide in biological systems?
A1: S-propyl-L-cysteine sulfoxide itself is not directly cytotoxic. Its activity stems from its role as a substrate for enzymes like alliinase (EC 4.4.1.4). Alliinase catalyzes the conversion of S-propyl-L-cysteine sulfoxide into volatile thiosulfinates, particularly dipropyl thiosulfinate. [, ] This compound exhibits cytotoxic and anticancer properties. [, ] Therefore, the biological effects observed are a result of the enzymatic conversion product rather than the sulfoxide itself.
Q2: How does the structure of S-propyl-L-cysteine sulfoxide influence its recognition and processing by alliinase?
A2: While specific structural studies are limited within the provided research, studies comparing different S-alk(en)yl-L-cysteine sulfoxides suggest that the alkyl chain length and presence of unsaturation can influence alliinase activity. [, ] For instance, alliinase exhibits the highest specific activity for S-(2-propenyl)-L-cysteine sulfoxide (alliin). [] This suggests that the propyl group in S-propyl-L-cysteine sulfoxide plays a role in substrate recognition and binding to the alliinase active site.
Q3: What is the significance of S-propyl-L-cysteine sulfoxide in the context of Allium vegetables?
A3: S-propyl-L-cysteine sulfoxide, along with other S-alk(en)yl-L-cysteine sulfoxides, serves as a flavor precursor in Allium vegetables like onions and garlic. [, , ] Upon disruption of the plant tissue (e.g., cutting, crushing), these sulfoxides come into contact with alliinase, leading to the formation of volatile thiosulfinates, which are responsible for the characteristic aroma and flavor of these vegetables. [, ]
Q4: Beyond its role in flavor, are there any potential therapeutic applications of S-propyl-L-cysteine sulfoxide being investigated?
A4: While not directly therapeutic, S-propyl-L-cysteine sulfoxide is being investigated as a component of enzyme prodrug therapy for cancer. [, , , ] This strategy involves using a modified enzyme, such as C115H methionine γ-lyase conjugated with daidzein (C115H MGL-Dz), to specifically target tumor cells. [, , , ] The enzyme then catalyzes the conversion of S-propyl-L-cysteine sulfoxide into the cytotoxic dipropyl thiosulfinate at the tumor site, potentially reducing systemic toxicity. [, , , ]
Q5: What in vitro and in vivo models have been used to study the anticancer potential of the C115H MGL-Dz/S-propyl-L-cysteine sulfoxide system?
A5: Several human cancer cell lines, including breast (MCF7, SKBR3, T47D), colon (HT29, COLO205, HCT116, SW620), pancreatic (MIA PaCa2, Panc1), and prostate (DU145, PC3, 22Rv1) have been utilized in vitro. [, , , ] In vivo studies have employed subcutaneous xenograft models in Balb/c nude mice using various human tumor cell lines. [, , , ]
Q6: What are the primary challenges and future directions in utilizing the C115H MGL-Dz/S-propyl-L-cysteine sulfoxide system for cancer treatment?
A6: Challenges include optimizing the delivery of C115H MGL-Dz specifically to tumor cells and ensuring sufficient S-propyl-L-cysteine sulfoxide concentrations at the tumor site. [, , , ] Further research is needed to fully elucidate the mechanisms of action of dipropyl thiosulfinate in inducing cancer cell death and to assess potential long-term toxicity and efficacy in preclinical and clinical settings. [, , , ]
Q7: What analytical techniques are used to identify and quantify S-propyl-L-cysteine sulfoxide in plant material and biological samples?
A7: High-performance liquid chromatography (HPLC) is a common method for analyzing S-propyl-L-cysteine sulfoxide and other S-alk(en)yl-L-cysteine sulfoxides in Allium species. [, ] Gas chromatography-mass spectrometry (GC-MS) after derivatization, such as tert-butyldimethylsilylation, is another sensitive technique used for quantification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


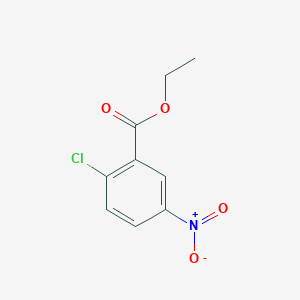
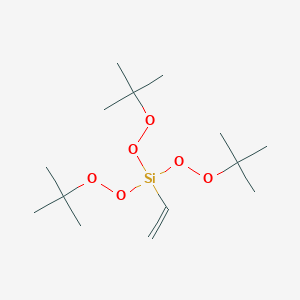
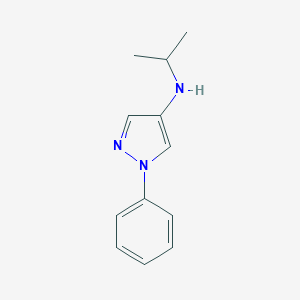

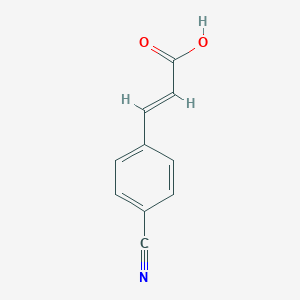


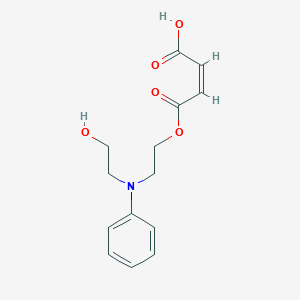
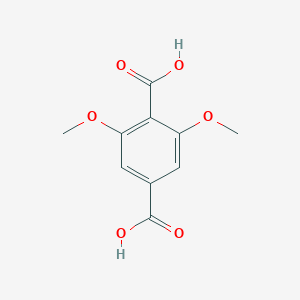
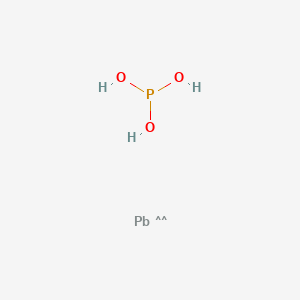
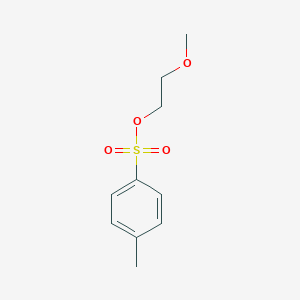
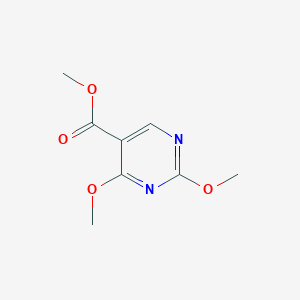
![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)
